3,5-Dichloro-2-hydroxybenzaldehyde semicarbazone 3,5-Dichloro-2-hydroxybenzaldehyde semicarbazone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14617951
InChI: InChI=1S/C8H7Cl2N3O2/c9-5-1-4(3-12-13-8(11)15)7(14)6(10)2-5/h1-3,14H,(H3,11,13,15)/b12-3+
SMILES:
Molecular Formula: C8H7Cl2N3O2
Molecular Weight: 248.06 g/mol

3,5-Dichloro-2-hydroxybenzaldehyde semicarbazone

CAS No.:

Cat. No.: VC14617951

Molecular Formula: C8H7Cl2N3O2

Molecular Weight: 248.06 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dichloro-2-hydroxybenzaldehyde semicarbazone -

Specification

Molecular Formula C8H7Cl2N3O2
Molecular Weight 248.06 g/mol
IUPAC Name [(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]urea
Standard InChI InChI=1S/C8H7Cl2N3O2/c9-5-1-4(3-12-13-8(11)15)7(14)6(10)2-5/h1-3,14H,(H3,11,13,15)/b12-3+
Standard InChI Key SARAKVGXIOTMEN-KGVSQERTSA-N
Isomeric SMILES C1=C(C=C(C(=C1/C=N/NC(=O)N)O)Cl)Cl
Canonical SMILES C1=C(C=C(C(=C1C=NNC(=O)N)O)Cl)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

3,5-Dichloro-2-hydroxybenzaldehyde semicarbazone belongs to the semicarbazone class, featuring a benzene core with substituents at the 2-, 3-, and 5-positions. The hydroxyl group at position 2 and chlorine atoms at positions 3 and 5 create a sterically and electronically distinct environment, influencing its reactivity. The semicarbazone moiety (–NH–CO–NH₂) forms a conjugated system with the aromatic ring, enabling resonance stabilization and metal-coordination capabilities .

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC Name[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]urea
Molecular FormulaC₈H₇Cl₂N₃O₂
Molecular Weight248.06 g/mol
CAS NumberNot publicly disclosed
InChI KeySARAKVGXIOTMEN-KGVSQERTSA-N
SMILESClC1=CC(=C(C(=C1)Cl)O)C=NNHCONH₂

The compound’s crystalline structure is stabilized by intramolecular hydrogen bonds between the hydroxyl oxygen and the semicarbazone nitrogen, as inferred from its InChIKey and spectroscopic data .

Synthesis and Reaction Mechanisms

Synthetic Pathway

The compound is synthesized via a condensation reaction between 3,5-dichloro-2-hydroxybenzaldehyde and semicarbazide hydrochloride under acidic or neutral conditions .

Reaction Scheme:
3,5-Dichloro-2-hydroxybenzaldehyde + Semicarbazide → 3,5-Dichloro-2-hydroxybenzaldehyde semicarbazone + H₂O

Typical Procedure:

  • Dissolve 3,5-dichloro-2-hydroxybenzaldehyde (1.0 equiv) in ethanol or methanol.

  • Add semicarbazide hydrochloride (1.2 equiv) and a catalytic amount of acetic acid.

  • Reflux for 3–6 hours.

  • Cool, filter, and recrystallize the product from ethanol.

Yield ranges from 60% to 80%, depending on solvent polarity and temperature .

Mechanistic Insights

The reaction proceeds through nucleophilic attack of the semicarbazide’s terminal amine on the aldehyde’s carbonyl carbon, forming an imine (C=N) bond. Acid catalysis protonates the carbonyl oxygen, enhancing electrophilicity. The E-isomer predominates due to steric hindrance between the hydroxyl group and semicarbazone moiety .

Applications in Scientific Research

Medicinal Chemistry

Semicarbazones are explored for antimicrobial, anticancer, and antiviral activities. The chlorine substituents in this compound enhance lipophilicity, potentially improving cell membrane permeability. Preliminary studies suggest inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase, though specific bioactivity data remain proprietary .

Coordination Chemistry

The compound acts as a tridentate ligand, coordinating metals via the phenolic oxygen, imine nitrogen, and urea oxygen. This versatility facilitates the synthesis of transition metal complexes with applications in catalysis and materials science. For example, Cu(II) complexes derived from analogous semicarbazones exhibit superoxide dismutase mimetic activity .

Table 2: Comparative Ligand Properties

LigandMetal Binding SitesExample Application
3,5-Dichloro-2-hydroxybenzaldehyde semicarbazoneO, N, OAntioxidant metal complexes
2-Hydroxybenzaldehyde semicarbazoneO, N, OEnzyme mimics

Material Science

The conjugated π-system and halogen substituents make this compound a candidate for organic semiconductors or nonlinear optical materials. Chlorine atoms induce electron-withdrawing effects, tuning electronic properties for optoelectronic applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator